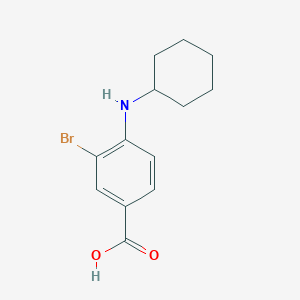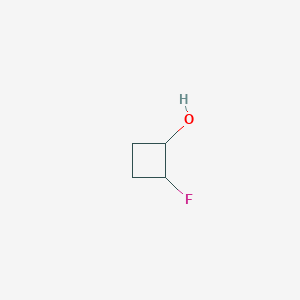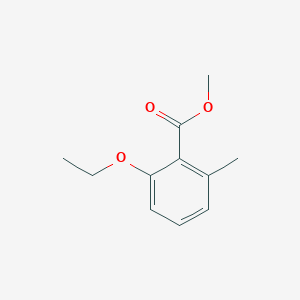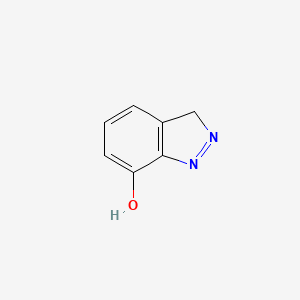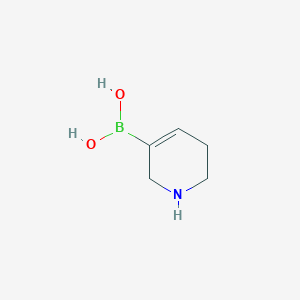
7-amino-2,3-dihydro-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with a unique structure that includes an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amine product.
Another approach involves the cyclization of a suitable precursor, such as 2-(2-nitrophenyl)ethanol, followed by reduction of the nitro group to an amine. This method may require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalytic hydrogenation with Pd/C is a common industrial method due to its efficiency and scalability.
化学反応の分析
Types of Reactions
7-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
7-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 7-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene backbone provides a rigid structure that can interact with enzymes or receptors, modulating their function.
類似化合物との比較
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 1-amino-2,3-dihydro-1H-inden-5-ol
- 7-amino-2,3-dihydro-1H-inden-4-ol
Uniqueness
7-amino-2,3-dihydro-1H-inden-5-ol is unique due to the position of the amino group on the indene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
7-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,11H,1-3,10H2 |
InChIキー |
ABOKCEDAEDDQCD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=CC(=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


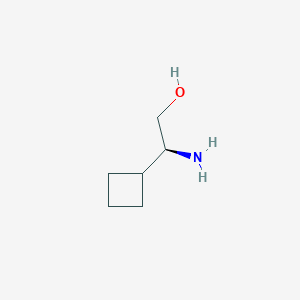

![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

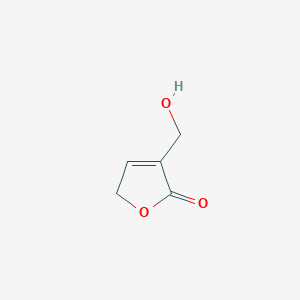
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
